molecular formula C10H5F6NO B14734166 Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 5022-41-3

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-

Cat. No.: B14734166
CAS No.: 5022-41-3
M. Wt: 269.14 g/mol
InChI Key: AMQLAPGCCRQSTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with benzamide hydrochloride derivatives at room temperature . This reaction leads to the formation of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide intermediates, which can undergo further transformations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), potassium iodide (KI), and various organic solvents . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles . These products are of significant interest due to their potential biological activities.

Mechanism of Action

The mechanism of action of Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation . These properties make it a valuable compound in various research and industrial applications.

Properties

CAS No.

5022-41-3

Molecular Formula

C10H5F6NO

Molecular Weight

269.14 g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide

InChI

InChI=1S/C10H5F6NO/c11-9(12,13)8(10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5H

InChI Key

AMQLAPGCCRQSTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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